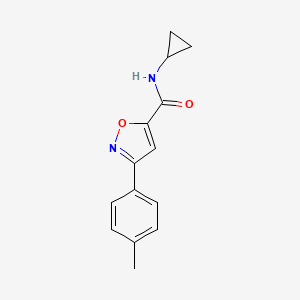![molecular formula C16H28N2O3 B7511017 N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been found to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G-protein coupled receptor that is involved in the regulation of pain perception, stress response, and reward pathways. By blocking the NOP receptor, N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been found to reduce pain perception and inflammation.
Biochemical and Physiological Effects:
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has been shown to reduce pain perception and inflammation in a dose-dependent manner. Additionally, it has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide is its potent analgesic and anti-inflammatory properties. This makes it a valuable tool for studying the mechanisms of pain perception and inflammation. However, one of the limitations of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide is its selectivity for the NOP receptor. This limits its potential use in studying other pain and inflammation pathways.
Orientations Futures
There are several future directions for the research on N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide. One potential direction is the development of more selective NOP receptor antagonists. This could lead to the development of more effective and safer analgesics and anti-inflammatory agents. Additionally, there is a need for further studies to elucidate the mechanisms of action of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide and its potential use in the treatment of neurological disorders. Overall, the research on N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide holds great promise for the development of novel therapeutics for the treatment of pain, inflammation, and neurological disorders.
Méthodes De Synthèse
The synthesis of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide involves the reaction between 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid and oxalyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The final product is obtained by the reaction of the intermediate with ammonia.
Applications De Recherche Scientifique
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, it has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)15(20)18-8-4-13(5-9-18)17-14(19)12-6-10-21-11-7-12/h12-13H,4-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMASEKBZLBTZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)



![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)


![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)

![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)


![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)